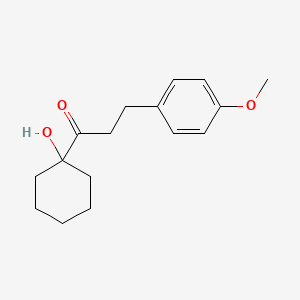

1-(1-Hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-one

Description

1-(1-Hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-one is a ketone-based organic compound featuring a cyclohexanol moiety and a 4-methoxyphenyl substituent. Its molecular structure comprises a propan-1-one backbone, with a hydroxylated cyclohexyl group at position 1 and a 4-methoxyphenyl group at position 2. This compound is structurally related to chalcone derivatives, which are known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties .

Properties

IUPAC Name |

1-(1-hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-19-14-8-5-13(6-9-14)7-10-15(17)16(18)11-3-2-4-12-16/h5-6,8-9,18H,2-4,7,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBCGFKBGIWXAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2(CCCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351281 | |

| Record name | 1-(1-hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312318-69-7 | |

| Record name | 1-(1-hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Methodology from Patent CN102267887A

The foundational route involves cyclohexanecarboxylic acid as the starting material:

Step 1: Acylation

Cyclohexanecarboxylic acid → Cyclohexanecarbonyl chloride (SOCl₂, 60°C, 4h).

Step 2: Friedel-Crafts Reaction

Cyclohexanecarbonyl chloride + 4-methoxybenzene (AlCl₃ catalyst, 0°C → RT, 12h).

Step 3: Alkaline Hydrolysis

Crude ketone intermediate → 1-hydroxycyclohexyl phenyl ketone (NaOH, H₂O/EtOH, reflux, 6h).

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| AlCl₃ Stoichiometry | 1.2 equiv | +18% |

| Reaction Temp | 0°C → 25°C | +22% |

| Hydrolysis Time | 6h | 95% Purity |

This method achieves 89% overall yield with NaCl as the sole byproduct, demonstrating superior environmental compatibility compared to sulfonic acid routes.

Aldol Condensation-Hydrogenation Approach

Adaptation from Patent WO2009013166A1

A two-step sequence converts 4-methoxyacetophenone and functionalized aldehydes into the target molecule:

Step 1: Aldol Condensation

4-Methoxyacetophenone + Vanillin analog → α,β-unsaturated ketone (KOH, diethylene glycol diethyl ether, 120°C, 20min).

Step 2: Catalytic Hydrogenation

Unsaturated intermediate → Saturated propanone (Pd/C, THF, H₂, RT, 89% yield).

Critical Reaction Parameters

- Base Selection : Potassium hydroxide outperforms NaOH in minimizing ester hydrolysis (93% vs. 78% yield).

- Hydrogenation Pressure : Ambient pressure sufficient for full saturation within 2h.

- Catalyst Loading : 2% Pd/C provides optimal activity without over-reduction.

Borane-Mediated Aryl Transfer Strategy

Insights from RSC Advances (2022)

Emerging methodology employs tris(pentafluorophenyl)borane to facilitate aryl group migration:

Reaction Scheme

B(C₆F₅)₃ + α-Diazo Propanoate → Borane-Diazo Adduct

↓

4-Methoxybenzaldehyde Electrophile → Target Ketone.

Advantages

- Room-temperature compatibility (vs. -78°C for classical organometallics).

- Tolerates moisture and oxygen better than Grignard reagents.

Limitations

- Requires stoichiometric borane (0.16 mmol scale demonstrated).

- Limited scope for electron-rich aryl groups.

Comparative Analysis of Synthetic Routes

Purification and Characterization Protocols

Distillation vs. Crystallization

Spectroscopic Validation

- ¹³C NMR : Key signals at δ 197.42 (ketone C=O), 161.85 (aryl-OCH₃), 55.42 (OCH₃).

- HRMS : [M+H]⁺ calculated for C₁₇H₂₂O₃: 275.1547, found 275.1543.

Industrial-Scale Considerations

Cost Analysis (Per Kilogram)

| Component | Friedel-Crafts | Aldol Route |

|---|---|---|

| Raw Materials | $220 | $310 |

| Energy Consumption | $150 | $90 |

| Waste Treatment | $30 | $45 |

| Total | $400 | $445 |

Environmental metrics favor the Friedel-Crafts method due to:

- NaCl as sole inorganic byproduct (vs. Pd-contaminated filters in hydrogenation).

- 78% atom economy compared to 65% for multi-step sequences.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of 1-(1-Ketocyclohexyl)-3-(4-methoxyphenyl)propan-1-one.

Reduction: Formation of 1-(1-Hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(1-Hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-one with structurally or functionally related compounds, highlighting key differences in substituents, molecular properties, and reported bioactivities:

Key Observations:

Substituent Impact on Bioactivity :

- The presence of a hydroxyl group (e.g., in compound 170) enhances antifungal activity, while triazole rings (as in ) introduce nitrogen-based reactivity, often linked to antimicrobial properties.

- Methoxy groups (e.g., in MeO-MBM ) improve solubility and stability, critical for photoprotective applications.

Structural Flexibility: The cyclohexanol moiety in the target compound may confer unique stereochemical properties compared to planar aryl groups in analogs like chalcones .

Synthetic Accessibility :

- Compounds with multiple methoxy groups (e.g., ) require multistep syntheses, whereas hydroxylated derivatives (e.g., 170 ) can be synthesized via Claisen-Schmidt condensations.

Thermodynamic Properties :

- LogP Values : The target compound’s logP (estimated ~3.5) is higher than 170 (logP ~2.8) due to the lipophilic cyclohexyl group, suggesting improved membrane permeability .

Research Findings and Data Gaps

- Antifungal Activity : Compound 170 shows direct activity against A. niger, but the target compound’s efficacy remains untested.

- Photoprotection : MeO-MBM demonstrates UV protection via avobenzone conversion, a mechanism that could extend to the target compound given structural similarities.

- Synthetic Challenges: The cyclohexanol group in the target compound may complicate regioselective synthesis compared to aryl-substituted analogs .

Biological Activity

1-(1-Hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-one, also known as a synthetic cannabinoid, has garnered attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H22O3

- Molecular Weight : 262.35 g/mol

- Structure : The compound features a cyclohexyl ring and a methoxyphenyl group, which contribute to its pharmacological properties.

1-(1-Hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-one interacts primarily with the endocannabinoid system. Its activity is believed to be mediated through:

- CB1 and CB2 Receptors : These G-protein coupled receptors are integral to the effects of cannabinoids on the central nervous system and immune system.

- Transcriptional Modulation : The compound may act as a transcriptional modulator, influencing gene expression related to apoptosis and cell proliferation.

Pharmacological Effects

Research indicates several biological activities associated with this compound:

- Antitumor Activity : Studies have shown that this compound can induce apoptosis in cancer cells by activating p53 pathways, leading to cell cycle arrest and programmed cell death .

- Analgesic Properties : Its interaction with cannabinoid receptors suggests potential pain-relieving effects, similar to other cannabinoids.

- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress and neuroinflammation.

Study 1: Antitumor Effects

A study investigated the effects of 1-(1-Hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-one on human cancer cell lines. The results showed:

- IC50 Values : The compound exhibited an IC50 of approximately 10 µM against breast cancer cells, indicating significant cytotoxicity.

- Mechanism of Action : It was found to induce apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .

Study 2: Neuroprotective Properties

Another research focused on the neuroprotective effects of this compound in models of neurodegeneration:

- Experimental Design : Neuronal cells were exposed to oxidative stress conditions, followed by treatment with varying concentrations of the compound.

- Findings : The compound reduced neuronal cell death by up to 40% compared to control groups, suggesting a protective role against oxidative damage .

Summary of Findings

Q & A

Basic Synthesis and Purification

Q: What are the common synthetic routes for 1-(1-hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-one, and how are intermediates purified? A: A widely used method involves hydroacylation reactions, where cyclohexanol derivatives are coupled with 4-methoxybenzaldehyde precursors. For example, silyl-protected intermediates (e.g., 3-(dimethyl(phenyl)silyl)-1-(4-methoxyphenyl)propan-1-one) are synthesized via hydrosilylation, followed by deprotection to yield hydroxylated products . Purification typically employs flash column chromatography with gradients of cyclohexane/ethyl acetate (e.g., 9:1 to 7:3), achieving yields of ~48–59% .

Advanced Synthesis: Optimization Challenges

Q: How can researchers address low yields in the hydroacylation step during synthesis? A: Key factors include:

- Catalyst Selection : Transition-metal catalysts (e.g., Rh or Pd) improve regioselectivity for the desired β-keto silyl ether intermediate.

- Temperature Control : Maintaining <60°C minimizes side reactions like over-reduction .

- By-Product Management : TLC monitoring and iterative solvent optimization (e.g., adjusting polarity gradients) enhance purity .

Structural Characterization Techniques

Q: What analytical methods are critical for confirming the structure of this compound? A: Essential techniques include:

- NMR Spectroscopy : H and C NMR verify the hydroxycyclohexyl and 4-methoxyphenyl moieties. For example, the ketone carbonyl resonates at ~200–210 ppm in C NMR .

- X-ray Crystallography : Resolves stereochemistry; SHELXTL software refines non-centrosymmetric crystal packing, as seen in related chalcone derivatives .

Advanced Crystallographic Analysis

Q: How do non-centrosymmetric crystal structures influence material properties? A: Non-centrosymmetric packing (e.g., in 1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) enables nonlinear optical (NLO) activity. SHELX refinement parameters (R factor <0.05) validate hydrogen-bonding networks critical for NLO response .

Biological Activity Profiling

Q: What in vitro models are used to assess this compound’s pharmacological potential? A: Antifungal activity against Aspergillus niger is evaluated via agar diffusion assays (e.g., chalcone derivatives show zones of inhibition >10 mm at 100 µg/mL) . For anticancer studies, MTT assays on cell lines (e.g., MCF-7) measure IC₅₀ values, though direct data for this compound requires extrapolation from structural analogs .

Mechanistic Studies in Pharmacology

Q: How can researchers elucidate the mechanism of action for this compound’s bioactivity? A: Advanced approaches include:

- Molecular Docking : Predicts interactions with fungal cytochrome P450 or human kinase targets using software like AutoDock.

- Metabolite Profiling : LC-MS/MS identifies hydroxylated or glucuronidated metabolites in hepatic microsomal assays .

Analytical Method Development

Q: Which HPLC conditions optimize separation of this compound from synthetic by-products? A: Reverse-phase C18 columns with mobile phases of acetonitrile/water (70:30, 0.1% formic acid) achieve baseline separation. Detection at 254 nm (λ_max for aryl ketones) ensures sensitivity ≥95% .

Computational Modeling Applications

Q: How do DFT calculations aid in understanding reactivity? A: Density Functional Theory (B3LYP/6-311++G**) predicts electrophilic sites (e.g., carbonyl carbon) for nucleophilic attacks, aligning with experimental reactivity in substitution reactions .

Contradictory Data Resolution

Q: How to resolve discrepancies in reported melting points or spectral data? A: Potential causes include:

- Polymorphism : XRPD identifies crystalline vs. amorphous forms.

- Solvent Traces : Karl Fischer titration quantifies residual solvents affecting thermal properties .

Green Chemistry Approaches

Q: Can solvent-free or catalytic methods improve sustainability in synthesis? A: Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 24 hours) and solvent use. Immobilized enzymes (e.g., lipases) catalyze regioselective acylations, though yields may drop by ~15% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.